molecular formula C26H23N3O5S2 B2643661 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-62-9

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2643661
CAS RN: 361170-62-9
M. Wt: 521.61
InChI Key: BGJAELGUQBNJCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a sulfonyl group, a benzamide group, a thiazole ring, and a phenyl ring with two methoxy groups. The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 521.61. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the current data .

Scientific Research Applications

Antibacterial and Antitumor Activities

Novel analogs incorporating benzo[d]thiazolyl and pyrazol-5-one derivatives have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit non-cytotoxic concentrations in cytotoxic activity assays, indicating potential for safe therapeutic applications (Palkar et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research on benzenesulfonamide derivatives has highlighted their potential in targeting and inhibiting specific enzymes relevant to cancer and other diseases. For example, compounds have been synthesized with the aim of inhibiting human carbonic anhydrases, which are enzymes involved in various physiological and pathological processes, including tumor growth and metastasis (Röver et al., 1997).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) calculations are employed to predict the interactions between synthesized compounds and target enzymes or receptors. This approach helps in understanding the compounds' mechanism of action and optimizing their structures for better activity (Fahim & Shalaby, 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s possible that the compound could interact with biological targets in a way that depends on its specific structure and the presence of the indole, sulfonyl, benzamide, thiazole, and methoxyphenyl groups.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-33-23-12-9-19(15-24(23)34-2)21-16-35-26(27-21)28-25(30)18-7-10-20(11-8-18)36(31,32)29-14-13-17-5-3-4-6-22(17)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJAELGUQBNJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

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